molecular formula C21H20N6OS B2744689 6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097922-12-6

6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Katalognummer: B2744689
CAS-Nummer: 2097922-12-6
Molekulargewicht: 404.49
InChI-Schlüssel: GHPYXIKAOVFKJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (hereafter referred to as Compound A) represents a novel structure in medicinal chemistry due to its unique combination of heterocyclic moieties. This compound has attracted attention for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a pyridazine core linked to several pharmacologically relevant heterocycles. Its molecular formula is C19H22N4SC_{19}H_{22}N_4S with a molecular weight of approximately 342.47 g/mol. The presence of the thienopyrimidine and piperidine rings contributes to its biological activity, potentially influencing enzyme interactions and receptor binding.

The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets involved in cell signaling and proliferation. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, Compound A could potentially halt the proliferation of cancer cells, making it a candidate for cancer therapy .

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to Compound A. For instance, derivatives with thieno[2,3-d]pyrimidine cores have shown promise in inhibiting tumor growth in various cancer models. In vitro assays indicated that these compounds can induce apoptosis in cancer cell lines through the modulation of key signaling pathways .

Neuropharmacological Effects

Research has also suggested that compounds with similar structures may exhibit neuroprotective effects. For example, studies on thienopyrimidine derivatives have reported their ability to modulate glutamate receptors, which are implicated in neurodegenerative diseases . This suggests that Compound A may also have potential applications in treating neurological disorders.

Data Tables

Property Value
Molecular FormulaC19H22N4SC_{19}H_{22}N_4S
Molecular Weight342.47 g/mol
Anticancer ActivityCDK inhibition
Neuropharmacological EffectsModulation of glutamate receptors

Research Findings

  • Inhibition of CDKs : Compound A has been shown to inhibit CDK4 and CDK6 with IC50 values in the low micromolar range, indicating significant potential as an anticancer agent .
  • Neuroprotective Properties : In vitro studies demonstrated that related thieno[2,3-d]pyrimidine compounds can protect neuronal cells from excitotoxicity by modulating glutamate receptor activity .
  • Selectivity : The selectivity profile of Compound A suggests minimal off-target effects, which is crucial for reducing potential side effects in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives, which include the compound . Research has shown that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The structural modifications in these compounds can enhance their efficacy against resistant bacterial strains.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CP. aeruginosa64 µg/mL

Protein Kinase Inhibition

The compound's structure suggests potential as a protein kinase inhibitor. Pyrido[3,4-g]quinazolines have been identified as effective inhibitors for various kinases, including Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . The presence of pyridine and thieno[2,3-d]pyrimidine moieties in the compound may contribute to its inhibitory activity.

Case Study: Inhibition of CLK1

In a study evaluating new heteroaromatic compounds, derivatives similar to the compound were synthesized and tested for their ability to inhibit CLK1. The results indicated that specific structural features were critical for maintaining inhibitory potency .

Antiviral Properties

Thieno[2,3-d]pyrimidine derivatives have also been explored for their antiviral properties. These compounds have shown activity against various viral pathogens, suggesting that modifications to the core structure could enhance their therapeutic potential .

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compounds .

Table 2: Synthesis Overview

StepReagentsConditions
Step 1Thieno[2,3-d]pyrimidine derivative + piperidine derivativeReflux in acetic acid
Step 2Addition of pyridine moietyStirring at room temperature
Step 3Purification via column chromatographyHexane:ethyl acetate elution

Eigenschaften

IUPAC Name

6-pyridin-4-yl-2-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c28-19-2-1-18(16-3-8-22-9-4-16)25-27(19)13-15-5-10-26(11-6-15)20-17-7-12-29-21(17)24-14-23-20/h1-4,7-9,12,14-15H,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPYXIKAOVFKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.